3-Bromo-4'carboethoxybenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’carboethoxybenzophenone typically involves the bromination of 4’-carboethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon disulfide or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzophenone ring .
Industrial Production Methods: Industrial production methods for 3-Bromo-4’carboethoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’carboethoxybenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ketones and alcohols, respectively.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4’carboethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 3-Bromo-4’carboethoxybenzophenone involves its ability to undergo various chemical transformations. The bromine atom in the compound is a key reactive site that allows for substitution and coupling reactions . These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4’-Carboethoxybenzophenone: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
3-Bromo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a carboethoxy group, leading to different reactivity and applications.
3-Bromo-4’-hydroxybenzophenone: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.
Uniqueness: 3-Bromo-4’carboethoxybenzophenone is unique due to the presence of both a bromine atom and a carboethoxy group, which provide distinct reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
ethyl 4-(3-bromobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSROWJLKMKIOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641433 |
Source
|
Record name | Ethyl 4-(3-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-79-6 |
Source
|
Record name | Ethyl 4-(3-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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